molecular formula C18H20N2O3 B1684141 (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide CAS No. 935881-37-1

(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide

Cat. No. B1684141
M. Wt: 312.4 g/mol
InChI Key: LAMIXXKAWNLXOC-INIZCTEOSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their environment.

Scientific Research Applications

HIV-1 Latency-Reversal Agents

(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide has been identified as a potential agent in HIV management. It functions as a histone deacetylase (HDAC) inhibitor and has shown efficacy in reversing HIV latency in vitro. This supports its potential role in the "shock-and-kill" therapeutic approach, aimed at eliminating latent viral reservoirs in humans (Divsalar et al., 2020).

Synthesis and Chemical Properties

The compound has been studied for its synthesis and chemical properties. For example, its synthesis, involving a high-yield method starting from 2,6-dimethoxybenzoic acid, has been described in detail (Bobeldijk et al., 1990).

Bactericidal Activity

There is evidence of the bactericidal activity of benzamide derivatives, including compounds structurally related to (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide. These compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015).

Antioxidant Activity

The antioxidant properties of benzamide derivatives have been studied, suggesting potential therapeutic applications. This includes analysis using methods like X-ray diffraction and DFT calculations (Demir et al., 2015).

Antimicrobial Activity

Some benzamide derivatives, similar to (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide, have demonstrated antimicrobial activity. This includes effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli (Ertan et al., 2007).

properties

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042678
Record name OSU-HDAC42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide

CAS RN

935881-37-1
Record name AR-42
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Record name AR-42
Source DrugBank
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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